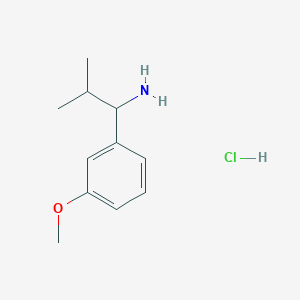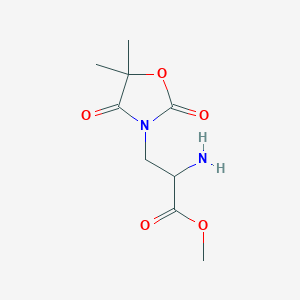
(S)-1-シクロヘキシル-3-メチルピペラジン オキサレート
概要
説明
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexyl group and a methyl group attached to the piperazine ring, with the oxalate serving as a counterion
科学的研究の応用
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
Target of Action
The primary target of (S)-1-Cyclohexyl-3-methyl-piperazine Oxalate is the serotonin transporter (SERT). This compound is a selective serotonin re-uptake inhibitor (SSRI) and the S-enantiomer of racemic citalopram . It is used to restore serotonergic function in the treatment of depression and anxiety .
Mode of Action
(S)-1-Cyclohexyl-3-methyl-piperazine Oxalate interacts with its target, the serotonin transporter, by inhibiting the reuptake of serotonin. This leads to an increase in the extracellular level of serotonin and thus enhances serotonergic neurotransmission . It is approximately 150 times more potent than the R-enantiomer of citalopram and is responsible for the vast majority of citalopram’s clinical activity .
Biochemical Pathways
The compound affects the serotonin pathway in the central nervous system. By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, which leads to the potentiation of serotonergic activity in the central nervous system .
Pharmacokinetics
Similar compounds like escitalopram have been reported to have a bioavailability of 80% .
Result of Action
The result of the action of (S)-1-Cyclohexyl-3-methyl-piperazine Oxalate is the restoration of serotonergic function in the treatment of depression and anxiety . By increasing the concentration of serotonin in the synaptic cleft, it enhances serotonergic neurotransmission, which can alleviate symptoms of depression and anxiety .
生化学分析
Biochemical Properties
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the degradation of oxalate . These interactions are crucial for the regulation of oxalate levels in biological systems. Additionally, (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may bind to certain proteins, influencing their activity and stability.
Cellular Effects
The effects of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of reactive oxygen species (ROS) and the regulation of autophagy in renal epithelial cells . These effects are mediated through interactions with key signaling molecules and transcription factors, leading to changes in cellular homeostasis and function.
Molecular Mechanism
At the molecular level, (S)-1-Cyclohexyl-3-methyl-piperazine oxalate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as oxalate oxidase and oxalate decarboxylase . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may lead to changes in cellular metabolism and gene expression, which can impact cell viability and function . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.
Dosage Effects in Animal Models
The effects of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate.
Metabolic Pathways
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate is involved in several metabolic pathways, including oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which catalyze the degradation of oxalate into carbon dioxide and formic acid . These interactions are essential for maintaining oxalate homeostasis and preventing the accumulation of toxic oxalate levels in biological systems.
Transport and Distribution
The transport and distribution of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via oxalate transporters, which facilitate its uptake and distribution within cells . Additionally, (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate is determined by targeting signals and post-translational modifications. This compound can be localized to specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects . Understanding the subcellular localization of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate typically involves the following steps:
Formation of (S)-1-Cyclohexyl-3-methyl-piperazine: This can be achieved through the reaction of cyclohexylamine with 3-methylpiperazine under controlled conditions.
Oxalate Formation: The resulting (S)-1-Cyclohexyl-3-methyl-piperazine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In industrial settings, the production of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of (S)-1-Cyclohexyl-3-methyl-piperazine.
Reduction: Secondary amines derived from the reduction of the piperazine ring.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
1-Cyclohexylpiperazine: Lacks the methyl group present in (S)-1-Cyclohexyl-3-methyl-piperazine oxalate.
3-Methylpiperazine: Lacks the cyclohexyl group.
1-Cyclohexyl-4-methylpiperazine: Similar structure but with the methyl group at a different position.
Uniqueness
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate is unique due to the specific arrangement of the cyclohexyl and methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(3S)-1-cyclohexyl-3-methylpiperazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHMUFNOZYBUFH-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)




![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)






